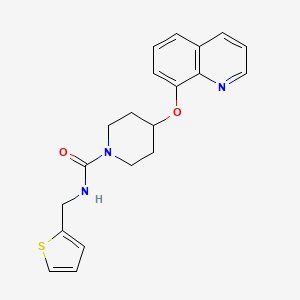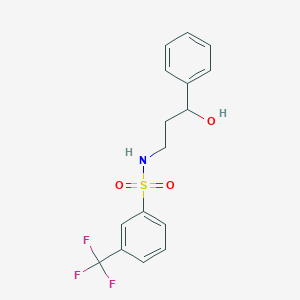![molecular formula C20H18ClN7OS B2379469 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1351635-29-4](/img/structure/B2379469.png)
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H18ClN7OS and its molecular weight is 439.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- This compound has been the subject of various synthesis and biological activity studies. For instance, its derivatives have been synthesized and evaluated for biological activities like anti-inflammatory, analgesic, antimicrobial, and anti-hyperglycemic effects. One study focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents, demonstrating the compound's potential in medical applications (Abu‐Hashem et al., 2020).
- Another study involved microwave-assisted synthesis and the evaluation of antibacterial activity of piperidine containing pyrimidine imines and thiazolidinones, showcasing the compound's potential use in antimicrobial treatments (Merugu et al., 2010).
- A different research angle involved the synthesis, crystal structure, and biological activity of a compound structurally similar to the one , highlighting its fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
Pharmacological and Therapeutic Potential
- The compound and its derivatives have been explored for their potential pharmacological and therapeutic benefits. A study synthesized novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents, indicating the compound's relevance in diabetes treatment (Song et al., 2011).
- Additionally, compounds structurally similar have been synthesized and evaluated for anti-angiogenic and DNA cleavage studies, signifying their potential use in cancer therapy (Kambappa et al., 2017).
Mechanism of Action
Mode of Action
The presence of an imidazole ring in its structure suggests it may interact with its targets through hydrogen bonding or π-π stacking .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to inhibit enzymes like cdk4/6, which play crucial roles in cell cycle regulation .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interaction with proteins, it may influence cellular processes such as signal transduction, gene expression, or cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the pH of its environment due to the ionizable groups in its structure .
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN7OS/c21-14-1-2-15-16(9-14)30-20(25-15)26-19(29)13-3-6-27(7-4-13)17-10-18(24-11-23-17)28-8-5-22-12-28/h1-2,5,8-13H,3-4,6-7H2,(H,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORRZALGZQEWMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C4=NC=NC(=C4)N5C=CN=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN7OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2379388.png)


![1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2379391.png)
![Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2379392.png)
![Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate](/img/structure/B2379394.png)
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2379398.png)

![1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B2379400.png)
![[1-Methyl-5-(piperidin-1-ylmethyl)pyrazol-4-yl]methanamine](/img/structure/B2379402.png)

![2-Hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzoic acid](/img/structure/B2379405.png)
![1-[(3,5-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B2379407.png)
